1,3-BENZODIOXOL-5-YL(2-ETHYLPIPERIDINO)METHANONE
Overview
Description
1,3-BENZODIOXOL-5-YL(2-ETHYLPIPERIDINO)METHANONE is a complex organic compound that features a benzodioxole moiety fused with a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-BENZODIOXOL-5-YL(2-ETHYLPIPERIDINO)METHANONE typically involves the following steps:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde under acidic conditions to form the 1,3-benzodioxole ring.
Introduction of the Piperidine Ring: The piperidine ring can be introduced via a nucleophilic substitution reaction where an appropriate piperidine derivative reacts with the benzodioxole intermediate.
Final Coupling: The final step involves coupling the benzodioxole and piperidine moieties under suitable conditions, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1,3-BENZODIOXOL-5-YL(2-ETHYLPIPERIDINO)METHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1,3-BENZODIOXOL-5-YL(2-ETHYLPIPERIDINO)METHANONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its anticancer properties and potential as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,3-BENZODIOXOL-5-YL(2-ETHYLPIPERIDINO)METHANONE involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes or modulating receptor activity, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxol-5-yl-piperidine: Similar structure but lacks the ethyl group on the piperidine ring.
Benzo[d][1,3]dioxol-5-yl-acetic acid: Contains a carboxylic acid group instead of the piperidine moiety.
Uniqueness
1,3-BENZODIOXOL-5-YL(2-ETHYLPIPERIDINO)METHANONE is unique due to its specific combination of the benzodioxole and piperidine rings, along with the ethyl substitution. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
1,3-benzodioxol-5-yl-(2-ethylpiperidin-1-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-2-12-5-3-4-8-16(12)15(17)11-6-7-13-14(9-11)19-10-18-13/h6-7,9,12H,2-5,8,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIDAHOINHQOQLU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)C2=CC3=C(C=C2)OCO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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